molecular formula C12H16O3 B12339940 Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate

Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate

Cat. No.: B12339940
M. Wt: 208.25 g/mol
InChI Key: SKSIEDIFVNTCFX-UHFFFAOYSA-N
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Description

Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate: is an organic compound with the molecular formula C12H16O3. It is a methyl ester derivative of 3-(4-(2-hydroxyethyl)phenyl)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate typically involves the esterification of 3-(4-(2-hydroxyethyl)phenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group, to form various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of esterification and hydrolysis reactions.

Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It is also used in the synthesis of bioactive molecules.

Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also used as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases and lipases.

Comparison with Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propanoate: This compound is similar in structure but lacks the hydroxyethyl group.

    Ethyl 3-(4-(2-hydroxyethyl)phenyl)propanoate: This compound has an ethyl ester group instead of a methyl ester group.

    Methyl 3-(4-(2-hydroxypropyl)phenyl)propanoate: This compound has a hydroxypropyl group instead of a hydroxyethyl group.

Uniqueness: Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-[4-(2-hydroxyethyl)phenyl]propanoate

InChI

InChI=1S/C12H16O3/c1-15-12(14)7-6-10-2-4-11(5-3-10)8-9-13/h2-5,13H,6-9H2,1H3

InChI Key

SKSIEDIFVNTCFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CCO

Origin of Product

United States

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